molecular formula C10H19NO B12867274 5-Methyl-1-pentylpyrrolidin-2-one CAS No. 764718-02-7

5-Methyl-1-pentylpyrrolidin-2-one

Cat. No.: B12867274
CAS No.: 764718-02-7
M. Wt: 169.26 g/mol
InChI Key: QCEFKMNNOOFVSL-UHFFFAOYSA-N
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Description

5-Methyl-1-pentylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-pentylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1-pentylamine with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring . The reaction conditions often involve heating the mixture to facilitate cyclization.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The raw materials are readily available, and the process can be optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-pentylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones .

Scientific Research Applications

5-Methyl-1-pentylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-pentylpyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring is known to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with similar biological activities.

    5-Methyl-2-pyrrolidinone: Another analog with a different substitution pattern.

    1-Pentylpyrrolidin-2-one: Similar structure but without the methyl group.

Uniqueness

5-Methyl-1-pentylpyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the methyl and pentyl groups can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

764718-02-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

5-methyl-1-pentylpyrrolidin-2-one

InChI

InChI=1S/C10H19NO/c1-3-4-5-8-11-9(2)6-7-10(11)12/h9H,3-8H2,1-2H3

InChI Key

QCEFKMNNOOFVSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(CCC1=O)C

Origin of Product

United States

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